Vitexin 4''-O-glucoside
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Overview
Description
Vitexin 4’'-O-glucoside is a flavonoid glycoside and a major component of C. pinnatifida . It is commonly found in Crataegus pinnatifida, Grataegus pinnatifida, and Passiflora incarnata . It has a molecular weight of 594.5 and a formula of C27H30O15 .
Synthesis Analysis
The enzymatic synthesis of vitexin glycosides has been reported . Solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents . The β-fructosidase showed high activity and stability in 30–80% (v/v) ethyl acetate with 90–99% yields of vitexin glycosides .
Molecular Structure Analysis
The molecular structure of Vitexin 4’'-O-glucoside is C33H40O19 . The exact mass is 740.22 .
Chemical Reactions Analysis
The glycosylation of vitexin has been achieved using glycosyltransferases and glycosidases . The glycosyltransferase (BtGT_16345) from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin-4’-O-β-glucoside .
Physical And Chemical Properties Analysis
Vitexin 4’'-O-glucoside has a molecular weight of 594.52 . It has a CAS Number of 178468-00-3 .
Scientific Research Applications
Pharmacological Effects
Vitexin 4''-O-glucoside, found in various medicinal plants, exhibits a range of pharmacological effects. This includes antioxidant, anticancer, anti-inflammatory, anti-hyperalgesic, and neuroprotective effects. Its isomer, isovitexin, also demonstrates diverse biological activities, suggesting potential as substitute medicines for various diseases (He et al., 2016).
Bioactivity and Health Effects
Vitexin possesses antioxidation, anti-inflammation, anticancer, neuron-protection, and cardio-protection properties. Studies have reported beneficial effects like fat reduction, glucose metabolism, and hepatoprotection. The review discusses its absorption, metabolism, and the influence on gut microbiota, indicating its potential as a chemopreventive and chemotherapeutic agent (Peng et al., 2020).
Enhancement of Solubility
Research has focused on enhancing vitexin's solubility, a major limitation in its applications. Glycosylation of vitexin has been explored, resulting in the production of vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside, which have greater aqueous solubility. This could enhance its pharmacological potential in future applications (Wu et al., 2021).
Effects on Stem Cells
Vitexin-4''-O-glucoside has shown positive effects on human adipose-derived stem cells (hADSCs), specifically in anti-oxidative and anti-apoptotic activity. This suggests its potential use in stem cell therapy and regenerative medicine (Wei et al., 2014).
Osteogenic Activity
Studies reveal that vitexin significantly enhances cell proliferation and osteogenic differentiation. This indicates its potential as a therapeutic agent for bone diseases and in preventing glucocorticoid-induced osteoporosis (Yuan et al., 2020).
Hypoglycemic Effect
Vitexin shows a marked effect on insulin resistance, body weight gain, and glucose intolerance, suggesting its use in managing diabetes and related metabolic disorders (Xu et al., 2021).
Antidepressant-like Effect
Investigations into vitexin's effect on the central nervous system reveal its antidepressant-like properties, mediated through interactions with various neurotransmitter receptors (Can et al., 2013).
Safety And Hazards
Vitexin 4’'-O-glucoside may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSUKTASTPEKBX-LXXMDOISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718309 |
Source
|
Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vitexin-4''-o-glucoside | |
CAS RN |
178468-00-3 |
Source
|
Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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